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molecular formula C8H8O B1222589 4-Vinylphenol CAS No. 2628-17-3

4-Vinylphenol

Cat. No. B1222589
M. Wt: 120.15 g/mol
InChI Key: FUGYGGDSWSUORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05274060

Procedure details

In a 1-liter sulfonating flask equipped with mechanical stirrer, reflux condenser and nitrogen delivery line, 300 ml of dimethyl sulfoxide are added to 150 g (0.91 mol) of 4-hydroxycinnamic acid, 6 g (54 mmol) of hydroquinone and 6 g (39 mmol) of 1,8-diazabicyclo[5.4.0]undec-7-ene. The mixture is then heated at 135° C. for 31/2 hours. After cooling, the mixture is poured onto ice and extracted three times with 500 ml of diethyl ether, and the organic phase is washed five times with 100 ml of water, dried over magnesium sulfate and concentrated. The resulting oil is recrystallised twice from n-hexane to yield 69.07 g (0.58 mol, 63% of the theoretical yield) of 4-hydroxystyrene in the form of a white powder (m.p. 68° C.).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7]C(O)=O)=[CH:4][CH:3]=1.C1(C=CC(O)=CC=1)O.N12CCCN=C1CCCCC2>CS(C)=O>[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
OC1=CC=C(C=CC(=O)O)C=C1
Name
Quantity
6 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
6 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 500 ml of diethyl ether
WASH
Type
WASH
Details
the organic phase is washed five times with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil is recrystallised twice from n-hexane
CUSTOM
Type
CUSTOM
Details
to yield 69.07 g (0.58 mol, 63% of the

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C)C=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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